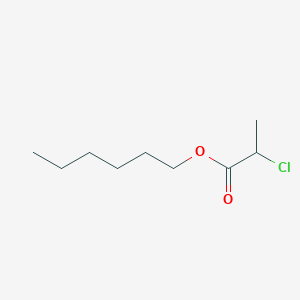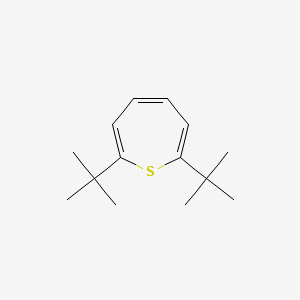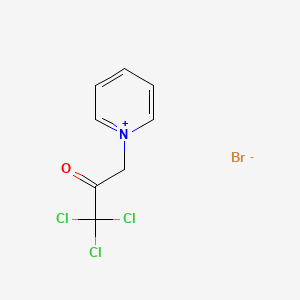
1-Iodododeca-3,6-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodododeca-3,6-diene is an organic compound characterized by the presence of two double bonds and an iodine atom attached to a twelve-carbon chain. This compound falls under the category of dienes, which are hydrocarbons with two double bonds. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Iodododeca-3,6-diene can be synthesized through several methods. One common approach involves the Pd-catalyzed Heck-type reaction of allenes, which allows for the stereoselective formation of substituted 1,3-dienes . This method is highly stereoselective and involves the use of a ligand such as CyJohnPhos to achieve the desired stereochemistry while minimizing isomerization of the starting material.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of transition metal-catalyzed cross-coupling reactions, such as the Heck reaction, is common in industrial settings due to their efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 1-Iodododeca-3,6-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated compounds.
Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Major Products:
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Compounds with different functional groups replacing the iodine atom.
Aplicaciones Científicas De Investigación
1-Iodododeca-3,6-diene has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways involving iodine-containing compounds.
Industry: Used in the production of polymers and other materials due to its reactivity and ability to form stable compounds.
Mecanismo De Acción
The mechanism of action of 1-Iodododeca-3,6-diene involves its ability to participate in electrophilic addition reactions. The presence of conjugated double bonds allows for resonance stabilization of intermediates, making it a versatile reactant in various chemical processes . The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds and functional groups.
Comparación Con Compuestos Similares
1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.
Isoprene: A naturally occurring diene with a similar structure but different functional groups.
1-Iodo-1,3-butadiene: A compound with a similar iodine substitution but a shorter carbon chain.
Uniqueness: 1-Iodododeca-3,6-diene is unique due to its longer carbon chain and the presence of two double bonds, which provide distinct reactivity and stability compared to shorter dienes. The iodine atom also adds to its versatility in chemical reactions, making it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
81345-05-3 |
|---|---|
Fórmula molecular |
C12H21I |
Peso molecular |
292.20 g/mol |
Nombre IUPAC |
1-iodododeca-3,6-diene |
InChI |
InChI=1S/C12H21I/c1-2-3-4-5-6-7-8-9-10-11-12-13/h6-7,9-10H,2-5,8,11-12H2,1H3 |
Clave InChI |
KCLZBRPWIBDPTF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CCC=CCCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


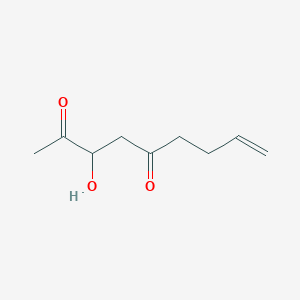
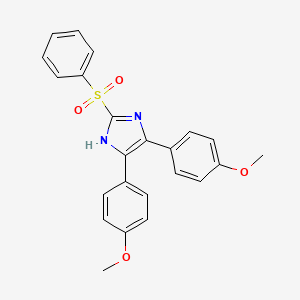
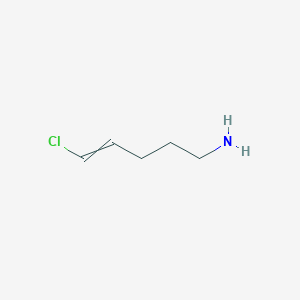
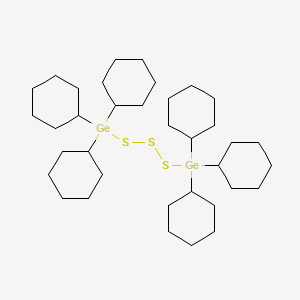
![(3S,8R,9S,10S,13R,14S,17R)-17-(2,10-dimethylundecan-6-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14424508.png)
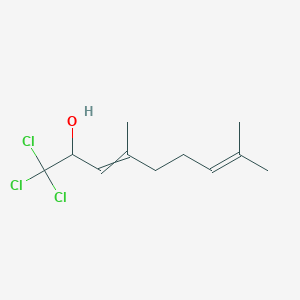
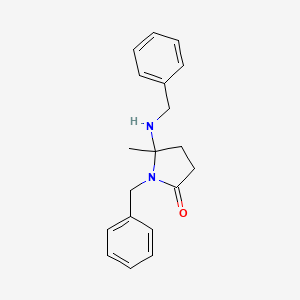
![(E)-methyl-[[2-[2-[2-[(2E)-2-[methyl(oxido)azaniumylidene]hydrazinyl]phenyl]sulfanylethylsulfanyl]phenyl]hydrazinylidene]-oxidoazanium](/img/structure/B14424524.png)



